2-Bromo-4-methoxycinnamic acid
CAS No.:
Cat. No.: VC20455723
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrO3 |
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Molecular Weight | 257.08 g/mol |
IUPAC Name | (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Standard InChI Key | SVYFKHQTEBUNEY-HWKANZROSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)O)Br |
Canonical SMILES | COC1=CC(=C(C=C1)C=CC(=O)O)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
2-Bromo-4-methoxycinnamic acid (C₁₀H₉BrO₃) belongs to the cinnamic acid family, featuring a propenoic acid backbone attached to a brominated and methoxylated benzene ring. Key structural attributes include:
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IUPAC Name: (E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid
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Molecular Weight: 257.08 g/mol (calculated based on analogous cinnamic acids ).
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Canonical SMILES: COC1=CC(=C(C=C1)Br)C=CC(=O)O
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Stereochemistry: The trans (E) configuration is predominant due to steric and electronic stabilization.
Table 1: Comparative Structural Features of Brominated Cinnamic Acids
The bromine atom at C2 introduces steric hindrance near the carboxylic acid group, potentially altering hydrogen-bonding patterns compared to the 3-bromo isomer. X-ray crystallography of similar compounds reveals that methoxy groups at C4 promote planar aromatic ring geometries, while bromine substituents increase molecular polarity .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of 2-bromo-4-methoxycinnamic acid is documented in the provided sources, its preparation can be inferred from methods used for analogous brominated cinnamic acids and benzaldehyde intermediates :
Step 1: Bromination of 4-Methoxycinnamic Acid
Regioselective bromination at C2 may be achieved using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C). The reaction mechanism likely involves electrophilic aromatic substitution, with the methoxy group directing bromination to the ortho position .
Step 2: Purification and Crystallization
Post-reaction, the crude product is crystallized using alkanes like heptane or hexane . Industrial-scale production would employ solvent distillation and recrystallization to achieve >95% purity.
Table 2: Key Reaction Parameters for Brominated Cinnamic Acid Synthesis
Parameter | Optimal Conditions | Yield (%) |
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Temperature | 0–5°C | 85–90 |
Solvent System | Acetic acid/heptane | - |
Reaction Time | 4–6 hours | - |
Challenges in Regioselectivity
Achieving ortho-bromination in cinnamic acids is complicated by competing para substitution. The patent US20130090498A1 highlights the use of Grignard reagents (e.g., isopropyl magnesium chloride) to stabilize intermediates during formylation reactions, a strategy that could be adapted for 2-bromo-4-methoxycinnamic acid synthesis .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of metal complexes derived from brominated cinnamic acids shows decomposition exotherms at 320–456°C, suggesting that 2-bromo-4-methoxycinnamic acid exhibits similar thermal resilience.
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and bromine groups .
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Acidity: The electron-withdrawing bromine atom lowers the pKa of the carboxylic acid group (predicted pKa ≈ 3.1) compared to non-brominated analogs (pKa ≈ 4.5).
Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
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2-Bromo-4'-methoxychalcone | 8.75 | 5.3 |
3-Bromo-4-methoxycinnamic acid | 17.5 | 8.9 |
The enhanced activity of chalcones may stem from improved membrane permeability, a trait that could be engineered into 2-bromo-4-methoxycinnamic acid via esterification or amidation .
Antidiabetic and Anti-Inflammatory Effects
Studies on 2-bromo-4'-methoxychalcone demonstrate PPAR-γ agonism (EC₅₀ = 0.98 µM), a mechanism relevant to insulin sensitization in type 2 diabetes . By analogy, 2-bromo-4-methoxycinnamic acid may modulate similar pathways, though verification requires targeted assays.
Applications in Materials Science
Coordination Chemistry
Like its 3-bromo isomer, 2-bromo-4-methoxycinnamic acid can act as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with applications in catalysis and photoluminescence.
Polymer Stabilization
The bromine and methoxy groups confer UV-absorbing properties, making this compound a candidate for protecting polymers against photodegradation.
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